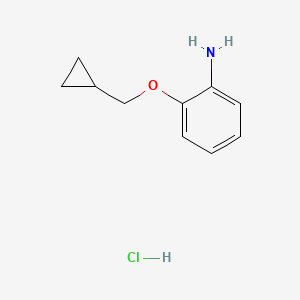
2-(Cyclopropylmethoxy)aniline Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopropylmethoxy)aniline Hydrochloride is an organic compound with the molecular formula C10H13NO·HCl. It is a derivative of aniline, where the hydrogen atom in the aniline is replaced by a cyclopropylmethoxy group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)aniline Hydrochloride typically involves the reaction of cyclopropylmethanol with aniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to maximize yield and purity. The final product is often purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclopropylmethoxy)aniline Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropylmethoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogenating agents and other nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Applications De Recherche Scientifique
2-(Cyclopropylmethoxy)aniline Hydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Cyclopropylmethoxy)aniline Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Methoxy)aniline: Similar in structure but lacks the cyclopropyl group.
2-(Ethoxy)aniline: Contains an ethoxy group instead of a cyclopropylmethoxy group.
2-(Cyclopropylmethoxy)benzene: Similar structure but lacks the amino group.
Uniqueness
2-(Cyclopropylmethoxy)aniline Hydrochloride is unique due to the presence of both the cyclopropylmethoxy group and the amino group. This combination imparts specific chemical and biological properties that make it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H14ClNO |
|---|---|
Poids moléculaire |
199.68 g/mol |
Nom IUPAC |
2-(cyclopropylmethoxy)aniline;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c11-9-3-1-2-4-10(9)12-7-8-5-6-8;/h1-4,8H,5-7,11H2;1H |
Clé InChI |
PSDHLKAMCJIGRN-UHFFFAOYSA-N |
SMILES canonique |
C1CC1COC2=CC=CC=C2N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


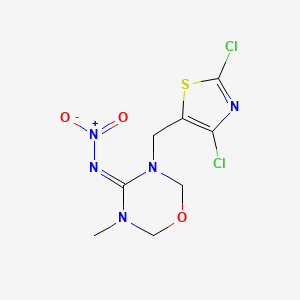
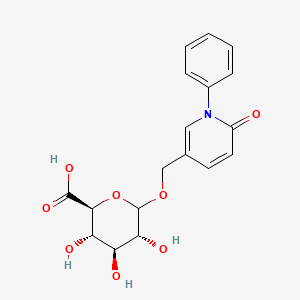
![3-methoxy-4-[(E)-(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]phenol;dihydrochloride](/img/structure/B13840494.png)
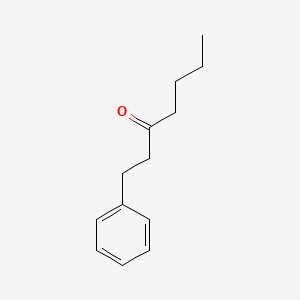
![N-[(2,4-Difluorophenyl)methyl]-1,4-dihydro-5-hydroxy-4-oxo-3-pyridinecarboxamide](/img/structure/B13840506.png)
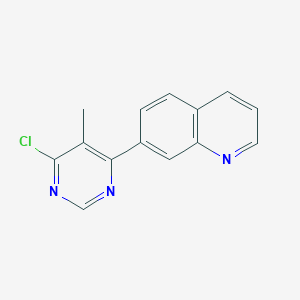
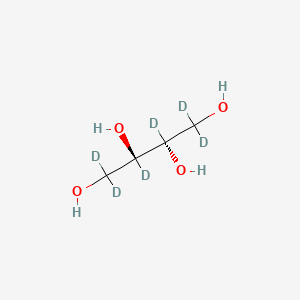
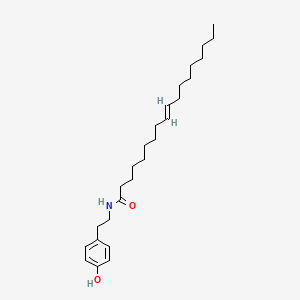

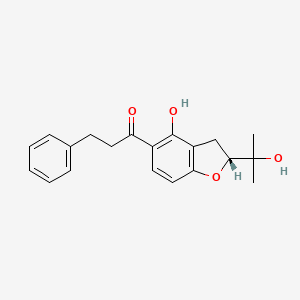
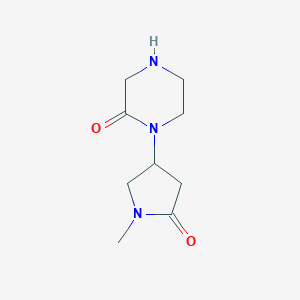
![1-(2-methylsulfonylsulfanylethyl)-4-[3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazine](/img/structure/B13840541.png)


